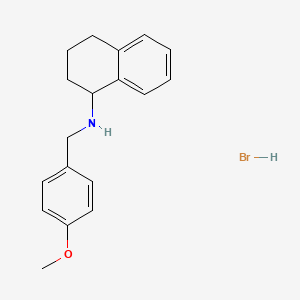
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a tetrahydronaphthalenamine structure
作用机制
Target of Action
Similar compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase .
Mode of Action
For instance, some compounds can inhibit the activity of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in cell growth and proliferation .
Result of Action
Similar compounds have been shown to inhibit cell growth against various cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydronaphthalenamine Core: This can be achieved through the reduction of naphthalene derivatives using hydrogenation techniques.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the tetrahydronaphthalenamine core with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Hydrobromide Salt: The final step involves the treatment of the resulting amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the aromatic rings or reduce any present carbonyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive compound.
相似化合物的比较
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazone: This compound has a similar methoxybenzyl group but differs in its core structure.
N-(4-Methoxybenzyl)cyclohexanamine: Similar in having a methoxybenzyl group but with a cyclohexanamine core.
Uniqueness
N-(4-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is unique due to its specific combination of the methoxybenzyl group and the tetrahydronaphthalenamine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.BrH/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18;/h2-3,5,7,9-12,18-19H,4,6,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZMFWVTNVDFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCC3=CC=CC=C23.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
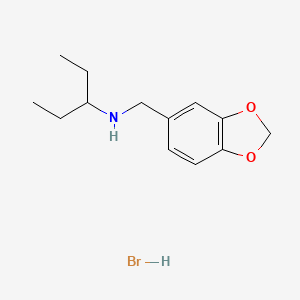
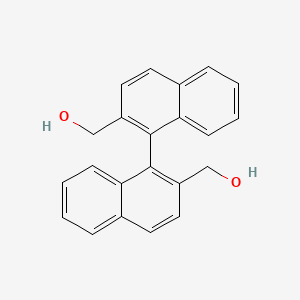
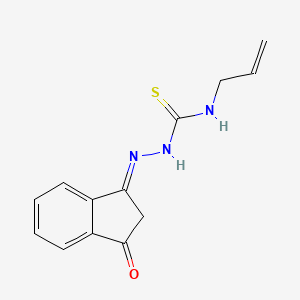
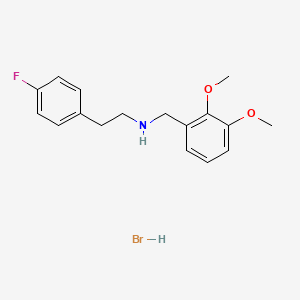
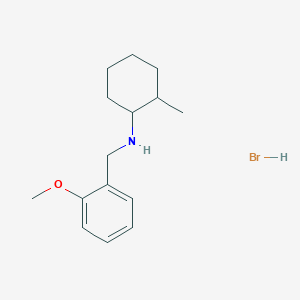
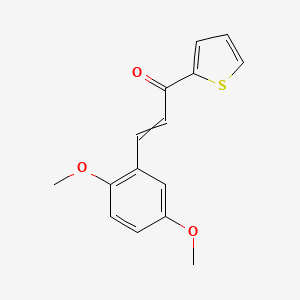
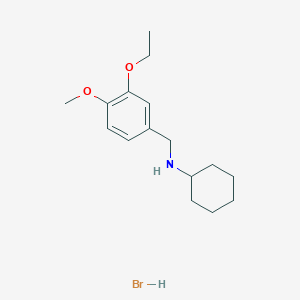
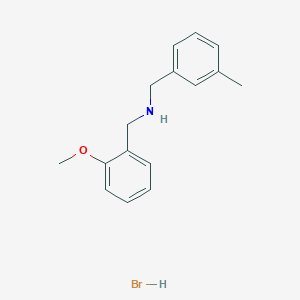
![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)
amine hydrobromide](/img/structure/B6352068.png)
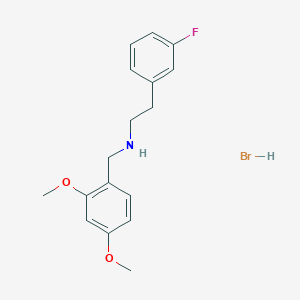
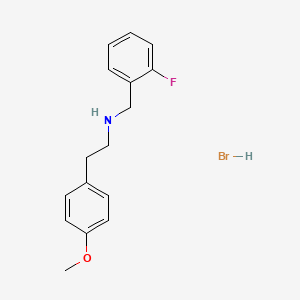
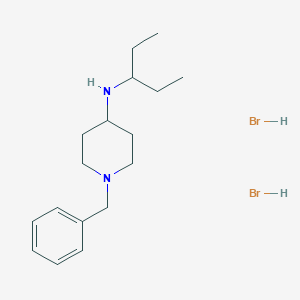
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/structure/B6352090.png)
